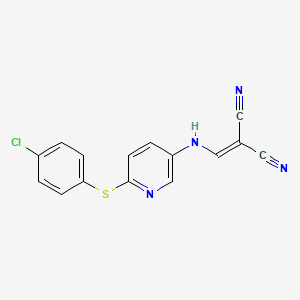![molecular formula C21H16BrN7O2 B3033524 6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1040640-41-2](/img/structure/B3033524.png)
6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Vue d'ensemble
Description
6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C21H16BrN7O2 and its molecular weight is 478.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
Research has demonstrated that compounds structurally related to the specified chemical, particularly those incorporating the 1,2,4-triazolo[1,5-a]pyrimidine ring, exhibit notable antibacterial properties. For instance, a study by Lahmidi et al. (2019) synthesized a novel pyrimidine derivative with demonstrated antibacterial activity against various microbial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019). Similar findings were reported by Suresh et al. (2016), who synthesized novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives with significant antibacterial and antifungal properties (Suresh et al., 2016).
Antimicrobial Activities
Compounds incorporating 1,2,4-triazol-3-one and 1,2,4-thiadiazine rings have been shown to possess antimicrobial activities. A study by Demirbaş et al. (2010) on the synthesis of various derivatives, including 1,2,4-triazol-3-one and 1,2,4-thiadiazine, found good to moderate antimicrobial activities against different bacterial strains (Demirbaş et al., 2010). This reinforces the potential of such structures in antimicrobial applications.
Antituberculous Activity
In the field of antituberculous research, derivatives of the 1,2,4-triazolo[1,5-a]pyrimidine, a structural component similar to the queried chemical, have been synthesized and evaluated for their effectiveness against tuberculosis. Titova et al. (2019) created structural analogs of a promising antituberculous agent, demonstrating the potential of such compounds in combating tuberculosis (Titova et al., 2019).
Crystal Structure Analysis
Studies like that by Goh et al. (2010) and Fun et al. (2011) have focused on the crystal structure analysis of compounds featuring 1,2,4-triazolo and 1,2,4-thiadiazine rings, contributing to the understanding of the molecular configuration and interactions within these compounds (Goh et al., 2010), (Fun et al., 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN7O2/c1-13-4-2-5-14(8-13)10-29-20-18(25-27-29)21(30)28(12-23-20)11-17-24-19(26-31-17)15-6-3-7-16(22)9-15/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPDFXVXQHEEHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=CC=C5)Br)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


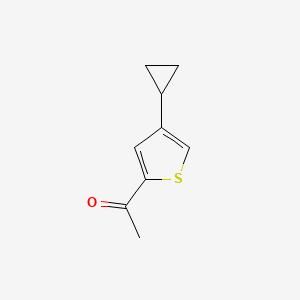

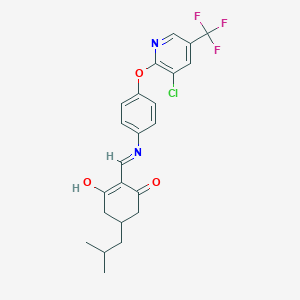
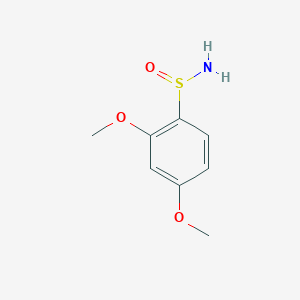
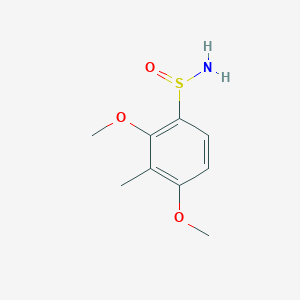
![2-[(diphenylamino)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3033450.png)
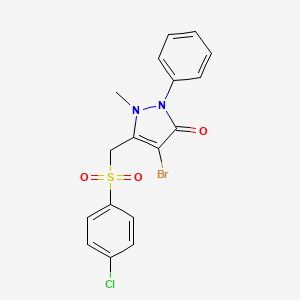
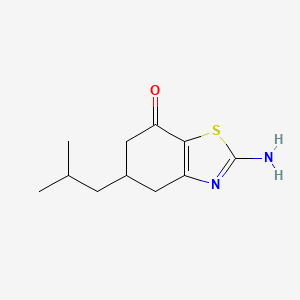

![2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid](/img/structure/B3033455.png)
